2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide
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Description
The compound “2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide” is a complex organic molecule. It contains a total of 55 bonds, including 34 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, and 16 aromatic bonds. The structure also includes 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The presence of multiple aromatic rings suggests that the compound may have significant resonance stabilization. The oxolan-2-ylmethyl group is a heterocyclic compound containing an oxygen atom, which may contribute to the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. This compound’s large number of bonds and complex ring structure suggest that it may have a relatively high molecular weight. The presence of multiple aromatic rings could contribute to its stability, while the various functional groups present could influence its reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h6-7,9,11,17H,4-5,8,10,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXLFYYMDRFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4CCCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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